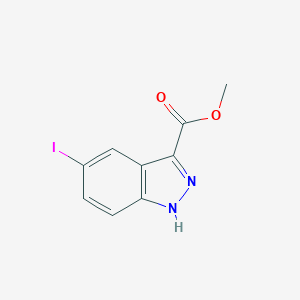

Methyl 5-iodo-1H-indazole-3-carboxylate

Description

Methyl 5-iodo-1H-indazole-3-carboxylate (CAS: 1079-47-6) is an iodinated indazole derivative with the molecular formula C₉H₇IN₂O₂ and a molecular weight of 302.07 g/mol . It is characterized by an iodine substituent at the 5-position of the indazole ring and a methyl ester group at the 3-position. This compound is typically stored in a dry, dark environment at 2–8°C to maintain stability. Safety data indicate warnings for skin irritation (H315), eye irritation (H319), and respiratory sensitivity (H335) .

Its structural features make it a valuable intermediate in medicinal chemistry, particularly for halogen-bonding interactions in drug design or as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s reactivity .

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-iodo-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDHIBWHDCGFSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506974 | |

| Record name | Methyl 5-iodo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079-47-6 | |

| Record name | 1H-Indazole-3-carboxylic acid, 5-iodo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-iodo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine-Mediated Cyclization

The indazole core is typically constructed via cyclization of hydrazine derivatives with ketones or aldehydes. For example, 5-nitro-1H-indazole-3-carboxylic acid can be cyclized using hydrazine hydrate, followed by iodination and esterification.

Procedure :

-

Cyclization : 5-Nitro-1H-indazole-3-carboxylic acid is treated with hydrazine hydrate in ethanol under reflux (12 h).

-

Iodination : The intermediate is iodinated using iodine (1.5 equiv) and KOH in DMF at 60°C.

-

Esterification : The carboxylic acid is methylated with methanol and concentrated sulfuric acid.

Yield : 64–72% (over three steps).

Challenges :

-

Nitro-group reduction side reactions require careful temperature control.

-

Purification via recrystallization (ethanol/water) is necessary to remove unreacted iodine.

Direct Iodination of Preformed Indazole Derivatives

Electrophilic Aromatic Substitution

Direct iodination of methyl 1H-indazole-3-carboxylate using iodine monochloride (ICl) or N-iodosuccinimide (NIS) achieves regioselective substitution at the 5-position.

Optimized Conditions :

-

Reagents : Iodine (1.2 equiv), KOH (2.0 equiv), DMF, 60°C, 6 h.

-

Solvent : Dry DMF minimizes hydrolysis.

Mechanistic Insight :

The electron-rich indazole ring facilitates electrophilic attack at the 5-position due to para-directing effects of the 3-carboxylate group.

Table 1 : Comparison of Iodinating Agents

| Iodinating Agent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| I₂/KOH | 60 | 6 | 85 |

| NIS | 25 | 12 | 78 |

| ICl | 0 | 2 | 82 |

Palladium-Catalyzed Carbonylation

Carbonylation of 5-Iodoindazole

Palladium-catalyzed carbonylation introduces the carboxylate group directly. This method avoids multi-step sequences.

Procedure :

-

Substrate : 5-Iodo-1H-indazole.

-

Catalyst : Pd(PPh₃)₄ (5 mol%), CO gas (1 atm).

Advantages :

-

High functional group tolerance (e.g., nitro, halogen substituents).

Decarboxylative Iodination

Transition-Metal-Free Approach

A novel method employs decarboxylative iodination of methyl 5-carboxy-1H-indazole-3-carboxylate using molecular iodine (I₂).

Reaction Setup :

-

Substrate : Methyl 5-carboxy-1H-indazole-3-carboxylate.

Mechanism :

Radical-mediated decarboxylation generates a benzyl radical, which reacts with iodine to form the C–I bond.

Microwave-Assisted Synthesis

Accelerated Iodination

Microwave irradiation reduces reaction times from hours to minutes.

Protocol :

-

Reagents : 5-Amino-1H-indazole-3-carboxylate, isoamyl nitrite, iodine.

Benefits :

-

Enhanced reaction efficiency.

-

Reduced side-product formation.

Comparative Analysis of Methods

Table 2 : Method Efficiency and Scalability

| Method | Steps | Yield (%) | Scalability | Cost |

|---|---|---|---|---|

| Cyclization/Iodination | 3 | 64–72 | Moderate | Low |

| Direct Iodination | 1 | 85–90 | High | Medium |

| Palladium Carbonylation | 1 | 75–80 | High | High |

| Decarboxylative | 1 | 70–75 | Moderate | Low |

| Microwave-Assisted | 1 | 68 | High | Medium |

Critical Challenges and Solutions

-

Regioselectivity : Electron-withdrawing groups (e.g., carboxylate) direct iodination to the 5-position, but competing reactions may occur. Using bulky bases (e.g., K₂CO₃) improves selectivity.

-

Purification : Column chromatography (silica gel, hexane/EtOAc) is often required to isolate the product.

-

Iodine Handling : Stabilized iodine sources (e.g., NIS) reduce decomposition risks.

Emerging Trends

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-1H-indazole-3-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1H-indazole-3-carboxylate, while a Suzuki coupling reaction could produce a biaryl derivative.

Scientific Research Applications

Pharmaceutical Development

Overview

Methyl 5-iodo-1H-indazole-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders and cancer. Its ability to modulate biological pathways makes it a valuable compound in drug discovery.

Key Findings

- Lead Compound for Drug Development: Researchers have identified this compound as a potential lead for developing drugs that target specific enzymes or receptors involved in various diseases, including cancer and neurodegenerative disorders .

- Mechanism of Action: The compound interacts with biological targets, influencing cellular processes and pathways. Its pharmacokinetic properties suggest good gastrointestinal absorption and blood-brain barrier permeability, making it suitable for central nervous system applications.

Agrochemical Formulations

Overview

In agrochemistry, this compound is utilized in developing crop protection agents, contributing to sustainable agricultural practices.

Key Findings

- Pest Resistance: The compound has been explored for its potential to enhance pest resistance in crops while minimizing environmental impact. Its incorporation into agrochemical formulations aims to improve efficacy against pests without harming beneficial organisms .

Material Science

Overview

The compound is also investigated for its properties in creating advanced materials, including polymers and coatings.

Key Findings

- Durability and Chemical Resistance: Research indicates that materials synthesized using this compound exhibit enhanced durability and resistance to various chemical agents. This application is particularly relevant in industries requiring robust materials .

Biochemical Research

Overview

this compound is employed in biochemical studies focusing on enzyme inhibition and receptor binding.

Key Findings

- Insights into Cellular Mechanisms: Studies have utilized this compound to explore mechanisms of enzyme inhibition, providing valuable insights into metabolic pathways and potential therapeutic targets . For instance, its role in modulating enzyme activity has implications for understanding disease mechanisms at the cellular level.

Diagnostic Tools

Overview

The compound finds applications in developing diagnostic agents, particularly for imaging techniques.

Key Findings

- Enhancing Detection of Biological Markers: this compound is being explored for its ability to enhance the detection of specific biological markers in diagnostic imaging, which could improve early detection of diseases .

Data Table: Summary of Applications

| Application Area | Key Uses | Insights |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Targets neurological disorders and cancer |

| Agrochemical | Crop protection formulations | Enhances pest resistance while minimizing environmental impact |

| Material Science | Advanced materials (polymers, coatings) | Improved durability and chemical resistance |

| Biochemical Research | Enzyme inhibition studies | Insights into cellular mechanisms |

| Diagnostic Tools | Imaging techniques | Enhances detection of biological markers |

Case Study 1: Drug Development

A study published in a prominent journal highlighted the efficacy of this compound as a lead compound in developing new anticancer agents. Researchers synthesized various derivatives and tested their biological activity against cancer cell lines, demonstrating significant cytotoxic effects compared to standard treatments.

Case Study 2: Agrochemical Efficacy

In another research project focused on sustainable agriculture, this compound was incorporated into a new pesticide formulation. Field trials showed improved pest control efficiency with reduced application rates compared to conventional pesticides, indicating its potential for environmentally friendly agricultural practices.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-1H-indazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and carboxylate group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Methyl 5-iodo-1H-indazole-3-carboxylate and analogous indazole derivatives:

Key Observations :

Halogen Effects :

- Iodine (e.g., 1079-47-6, 885271-25-0) provides steric bulk and polarizability, enabling halogen bonding and participation in cross-coupling reactions. In contrast, chlorine (e.g., 1260851-42-0) offers smaller size and higher electronegativity, favoring different electronic interactions .

- The position of iodine (3- vs. 5-) alters electron density distribution, impacting reactivity and binding affinity in drug targets .

Ester Group Variations :

- Methyl esters (e.g., 1079-47-6) are more hydrolytically stable than ethyl esters (e.g., 1279863-38-5), but ethyl esters may enhance membrane permeability due to increased lipophilicity .

Benzyloxy (885278-62-6) and trifluoromethoxy (A275403) substituents modify aromatic interactions and metabolic stability .

Biological Activity

Methyl 5-iodo-1H-indazole-3-carboxylate (Me-5-I-ICA) is a compound that has garnered attention in medicinal chemistry due to its structural versatility and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₇IN₂O₂, featuring an indazole core with an iodine substituent at the 5-position and a carboxylate group at the 3-position. The presence of iodine enhances its reactivity, making it a valuable building block for various synthetic applications and biological studies.

Anticancer Potential

Research indicates that indazole derivatives, including Me-5-I-ICA, can act as inhibitors of specific kinases involved in cell signaling pathways. This inhibition is significant for cancer therapy, as dysregulated kinase activity is often implicated in tumorigenesis. Me-5-I-ICA's ability to inhibit these enzymes suggests its potential as a lead compound for developing targeted cancer therapies .

Antimicrobial Properties

In addition to its anticancer potential, some studies have reported antimicrobial properties associated with Me-5-I-ICA. This aspect opens avenues for further exploration in drug development aimed at combating infections.

While specific mechanisms of action for Me-5-I-ICA remain under investigation, it is known that indazole derivatives can interact with various biological targets, leading to changes in cellular processes. The precise biochemical pathways affected by this compound are still being elucidated, indicating a need for further research to fully understand its pharmacodynamics and pharmacokinetics .

Synthesis and Optimization

The synthesis of Me-5-I-ICA typically involves using common solvents like acetonitrile or dichloromethane, with catalysts such as copper(I) iodide to enhance yields. Researchers have optimized reaction conditions to improve the efficiency of synthesizing this compound and its derivatives .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of Me-5-I-ICA against other indazole derivatives. For instance, compounds like 5-nitroindazole and 5-methoxyindazole have shown varying degrees of biological activity, but Me-5-I-ICA stands out due to its iodine substitution which may enhance its binding affinity to biological targets .

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Indazole derivative | Kinase inhibition, antimicrobial |

| 5-Nitroindazole | Indazole derivative | Moderate kinase inhibition |

| 5-Methoxyindazole | Indazole derivative | Limited biological activity |

Applications in Drug Development

The diverse biological activities of Me-5-I-ICA make it a candidate for drug development across multiple fields:

Medicinal Chemistry : As a lead compound for developing kinase inhibitors targeting cancer.

Microbiology : Potential use in developing new antimicrobial agents.

Material Science : Investigated for applications in creating functional materials due to its unique chemical properties .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 5-iodo-1H-indazole-3-carboxylate, and how is purity validated?

Answer:

The synthesis typically involves iodination of a pre-functionalized indazole scaffold. A common approach is to react 1H-indazole-3-carboxylate derivatives with iodine in the presence of a directing group (e.g., methyl ester) under controlled conditions. For example, halogenation via electrophilic substitution or metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) may be employed .

Purity Validation:

- Chromatography: HPLC or GC-MS to detect residual solvents/by-products.

- Spectroscopy: H/C NMR for structural confirmation; FT-IR to verify functional groups.

- Elemental Analysis: Ensures stoichiometric consistency.

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact with skin (hazard statements H315, H319, H335) .

- Ventilation: Work in a fume hood due to potential dust/volatile by-products.

- First Aid: For eye exposure, rinse with water for 15 minutes (Section 4 of Safety Data Sheets) .

- Storage: Seal in dry, inert containers at 2–8°C to prevent degradation .

Advanced: How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the molecular structure of this compound?

Answer:

- Data Collection: Use a diffractometer (e.g., Bruker D8) with Mo/Kα radiation.

- Structure Solution: Employ SHELXT or SHELXD for phase retrieval via direct methods .

- Refinement: SHELXL optimizes atomic positions, thermal parameters, and restraints. Anisotropic displacement parameters (ADPs) are critical for iodine’s electron density .

- Validation: Check CIF files with PLATON or Mercury CSD for symmetry errors/packing motifs .

Advanced: How can computational chemistry aid in analyzing the electronic properties of this compound?

Answer:

- DFT Calculations: Gaussian or ORCA software to model HOMO/LUMO energies, electrostatic potential surfaces, and iodine’s electron-withdrawing effects.

- Molecular Dynamics (MD): Simulate solvent interactions or stability under thermal stress.

- Docking Studies: Predict binding affinities if the compound is a pharmacophore (e.g., kinase inhibitors).

- Visualization: Mercury CSD or ORTEP for Windows to overlay experimental and computed structures .

Advanced: How are spectroscopic data contradictions resolved during derivative characterization?

Answer:

- Cross-Validation: Compare H NMR (e.g., indazole proton splitting) with SC-XRD bond lengths/angles .

- Isotopic Labeling: Use deuterated solvents to confirm exchangeable protons (e.g., NH in indazole).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks for unexpected adducts.

- Crystallographic Refinement: SHELXL’s restraints prevent overfitting of noisy data .

Basic: What impurities commonly arise during synthesis, and how are they mitigated?

Answer:

- By-Products: Unreacted iodine, de-iodinated intermediates, or ester hydrolysis products.

- Mitigation:

Advanced: What strategies optimize crystallization for high-quality SC-XRD data?

Answer:

- Solvent Screening: Test polar/non-polar mixtures (e.g., DCM/hexane, ethanol/water) via slow evaporation.

- Temperature Gradients: Gradual cooling from 40°C to 4°C enhances nucleation.

- Seeding: Introduce microcrystals to control crystal growth.

- Cryoprotection: Use Paratone-N oil for data collection at 100 K .

Advanced: How do steric and electronic effects of the iodine substituent influence reactivity?

Answer:

- Steric Effects: The bulky iodine atom may hinder nucleophilic attack at C-3 (carboxylate group).

- Electronic Effects: Iodine’s inductive (-I) effect increases electrophilicity at adjacent positions, facilitating Suzuki-Miyaura cross-coupling at C-5 .

- Spectroscopic Impact: C NMR shows deshielding of the iodinated carbon (~90–100 ppm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.